Chlorhydrate de DL-Lysine

Vue d'ensemble

Description

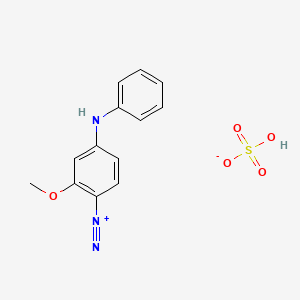

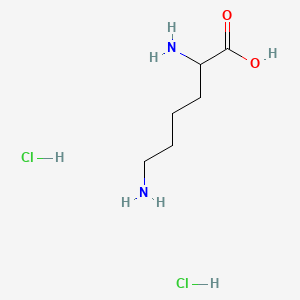

DL-Lysine dihydrochloride is a synthetic form of lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its stability and solubility. The compound is characterized by its molecular formula, C6H14N2O2·2HCl, and a molecular weight of 219.11 g/mol .

Applications De Recherche Scientifique

DL-Lysine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in peptide synthesis and as a building block for various chemical compounds.

Biology: Plays a role in protein synthesis and is used in cell culture media.

Medicine: Investigated for its potential in treating herpes simplex virus and osteoporosis.

Industry: Used in the production of nutritional supplements and animal feed

Mécanisme D'action

Target of Action

DL-Lysine dihydrochloride is a racemic mixture of the D- and L- enantiomers of lysine . Lysine, an essential amino acid, plays a crucial role in protein synthesis and metabolism . It is a base, as are arginine and histidine, and its ε-amino group acts as a site for hydrogen binding and a general base in catalysis .

Mode of Action

DL-Lysine dihydrochloride interacts with its targets by binding to them through its ε-amino group . Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media .

Biochemical Pathways

DL-Lysine dihydrochloride affects several biochemical pathways. It is involved in the production of antibodies, hormones, and enzymes . Common posttranslational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine . Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase . O-Glycosylation of lysine residues in the endoplasmic reticulum or Golgi apparatus is used to mark certain proteins for secretion from the cell .

Result of Action

The molecular and cellular effects of DL-Lysine dihydrochloride’s action are diverse. It insures the adequate absorption of calcium and helps form collagen, which makes up bone cartilage and connective tissues . Supplemental lysine has putative anti-herpes simplex virus activity . There is preliminary research suggesting that it may have some anti-osteoporotic activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Lysine dihydrochloride can be synthesized through the hydrolysis of benzoyllysine. The process involves dissolving benzoyllysine in a mixture of hydrochloric acid and water, followed by boiling under reflux for ten hours. The resulting solution is then cooled, and the benzoic acid is removed by filtration. The filtrate is evaporated to obtain a thick syrup, which is then treated with hot absolute alcohol and ether to precipitate DL-Lysine dihydrochloride .

Industrial Production Methods: In industrial settings, DL-Lysine dihydrochloride is produced through a similar process but on a larger scale. The use of advanced filtration and crystallization techniques ensures high purity and yield. The compound is often produced in bulk and packaged according to specific requirements .

Analyse Des Réactions Chimiques

Types of Reactions: DL-Lysine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted lysine derivatives.

Comparaison Avec Des Composés Similaires

L-Lysine: The naturally occurring form of lysine, essential for human nutrition.

D-Lysine: The enantiomer of L-Lysine, used in specific biochemical applications.

Lysine acetylsalicylate: A derivative used as a prodrug for its anti-inflammatory properties.

Uniqueness of DL-Lysine Dihydrochloride: DL-Lysine dihydrochloride is unique due to its stability and solubility, making it suitable for various applications where other forms of lysine may not be as effective. Its ability to undergo diverse chemical reactions also adds to its versatility in research and industrial applications .

Propriétés

IUPAC Name |

2,6-diaminohexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951110 | |

| Record name | Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284664-88-6, 617-68-5 | |

| Record name | Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-lysine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE DIHYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3H6DC5PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]](/img/structure/B1583502.png)

![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1583503.png)